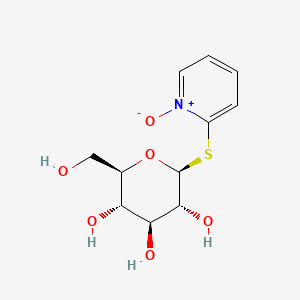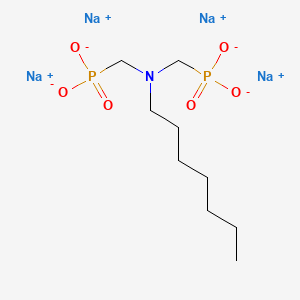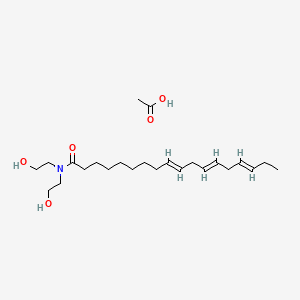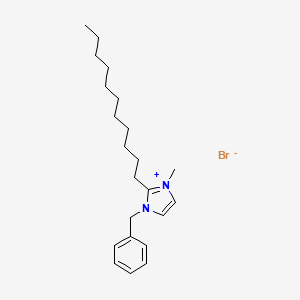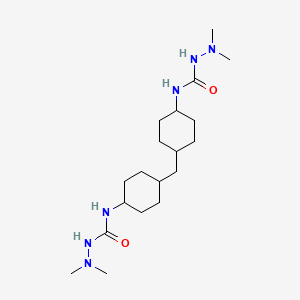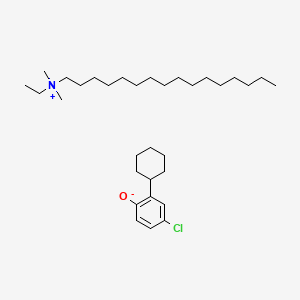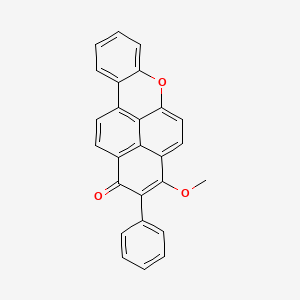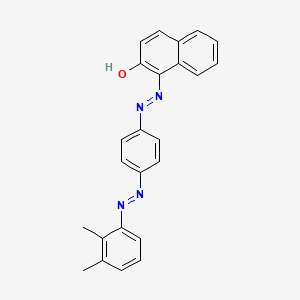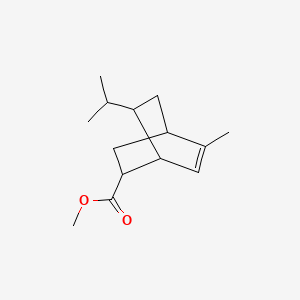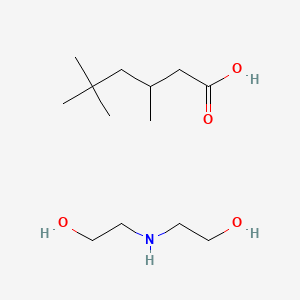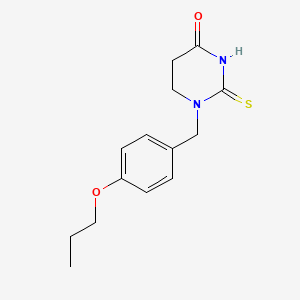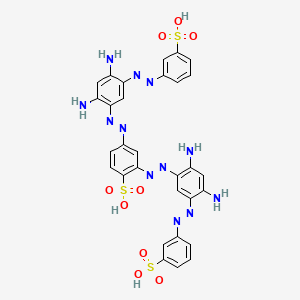
1-(9,10-Dihydro-7-octyl-2-phenanthryl)hexanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(9,10-Dihydro-7-octyl-2-phenanthryl)hexanone is an organic compound with the molecular formula C28H38O. It is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon, and features a hexanone group attached to the phenanthrene core.
Métodos De Preparación
The synthesis of 1-(9,10-Dihydro-7-octyl-2-phenanthryl)hexanone typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases and catalysts to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Análisis De Reacciones Químicas
1-(9,10-Dihydro-7-octyl-2-phenanthryl)hexanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(9,10-Dihydro-7-octyl-2-phenanthryl)hexanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s structural properties make it a candidate for studying interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the development of advanced materials, such as polymers and nanomaterials.
Mecanismo De Acción
The mechanism by which 1-(9,10-Dihydro-7-octyl-2-phenanthryl)hexanone exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s phenanthrene core allows it to intercalate with DNA, potentially affecting gene expression and cellular processes. Additionally, its hexanone group can participate in various biochemical reactions, influencing metabolic pathways .
Comparación Con Compuestos Similares
1-(9,10-Dihydro-7-octyl-2-phenanthryl)hexanone can be compared with other phenanthrene derivatives, such as:
- 1-(9,10-Dihydro-7-octyl-2-phenanthryl)butanone
- 1-(9,10-Dihydro-7-octyl-2-phenanthryl)pentanone
These compounds share similar structural features but differ in the length of the alkyl chain attached to the phenanthrene core. The uniqueness of this compound lies in its specific alkyl chain length, which can influence its chemical reactivity and biological interactions .
Propiedades
Número CAS |
54454-95-4 |
|---|---|
Fórmula molecular |
C28H38O |
Peso molecular |
390.6 g/mol |
Nombre IUPAC |
1-(7-octyl-9,10-dihydrophenanthren-2-yl)hexan-1-one |
InChI |
InChI=1S/C28H38O/c1-3-5-7-8-9-11-12-22-14-18-26-23(20-22)15-16-24-21-25(17-19-27(24)26)28(29)13-10-6-4-2/h14,17-21H,3-13,15-16H2,1-2H3 |
Clave InChI |
HSCQTNGOYBCGAP-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC1=CC2=C(C=C1)C3=C(CC2)C=C(C=C3)C(=O)CCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


